molecular formula C20H23NO3 B14116511 (E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime

Cat. No.: B14116511
M. Wt: 325.4 g/mol
InChI Key: RJCPRRWHWXOPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the oxime group. Common reagents used in these reactions include cyclohexanone, chromene derivatives, and hydroxylamine for the oxime formation. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.

Major Products

The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime involves its interaction with molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure also contributes to its unique binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,8’-chromen]-4’(1’H)-one oxime
  • Spiro[cyclohexane-1,8’-pyrano[3,2-g]chromen]-4’(1’H)-one oxime

Uniqueness

2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime is unique due to its tetrahydrospirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-21-19-15-6-4-5-14(15)16-11-13-7-10-20(8-2-1-3-9-20)24-17(13)12-18(16)23-19/h11-12,22H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPRRWHWXOPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.